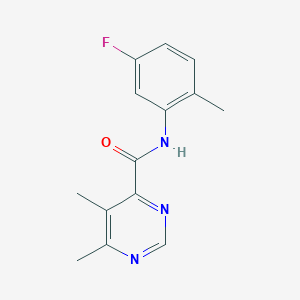
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FM-381, is a small molecule compound that has been developed as a potential treatment for cancer. It belongs to the class of pyrimidine-based compounds that have been shown to have anti-tumor activity in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is a key player in the regulation of cell growth and division. By inhibiting MDM2, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and division, as well as for testing the efficacy of other anti-cancer agents. However, one limitation of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for the development of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One possibility is to explore its use in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Another direction is to investigate its potential as a treatment for specific cancer types, such as breast or lung cancer. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dimethylpyrimidine-4-amine in the presence of a base to give N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The overall yield of the synthesis is around 40%, and the purity of the compound is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have synergistic effects when combined with other anti-cancer agents, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOXMXBWDAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
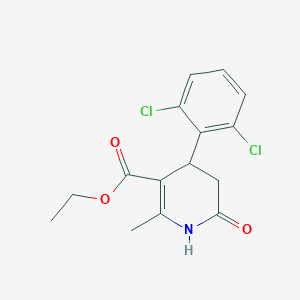
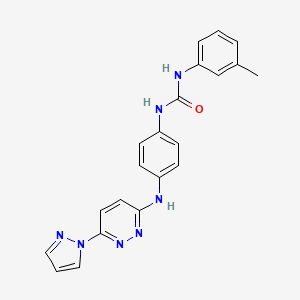
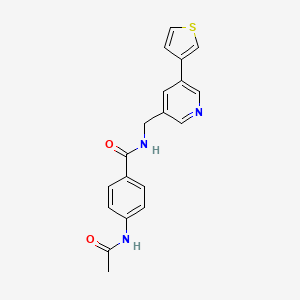
![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)
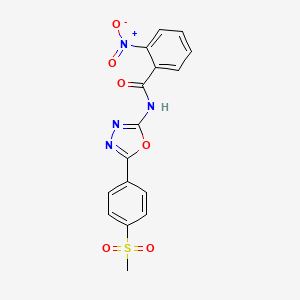
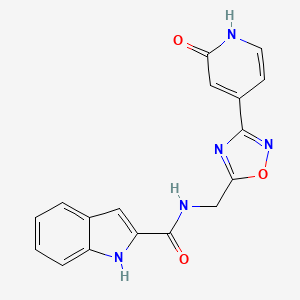

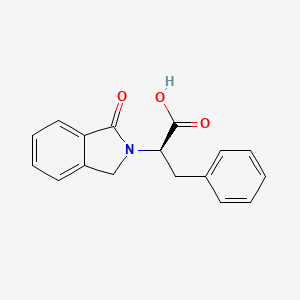
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2659057.png)